

Application Notes and Protocols: Oric-1-101 and Enzalutamide Co-treatment

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Compound of Interest

Compound Name: Oric-101

Cat. No.: B609768

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Introduction

Enzalutamide is a second-generation non-steroidal antiandrogen that functions as an androgen receptor (AR) signaling inhibitor. It is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC). Enzalutamide competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA, thereby disrupting downstream signaling pathways that drive prostate cancer cell proliferation.^{[1][2][3][4]} Despite its initial efficacy, resistance to enzalutamide frequently develops.

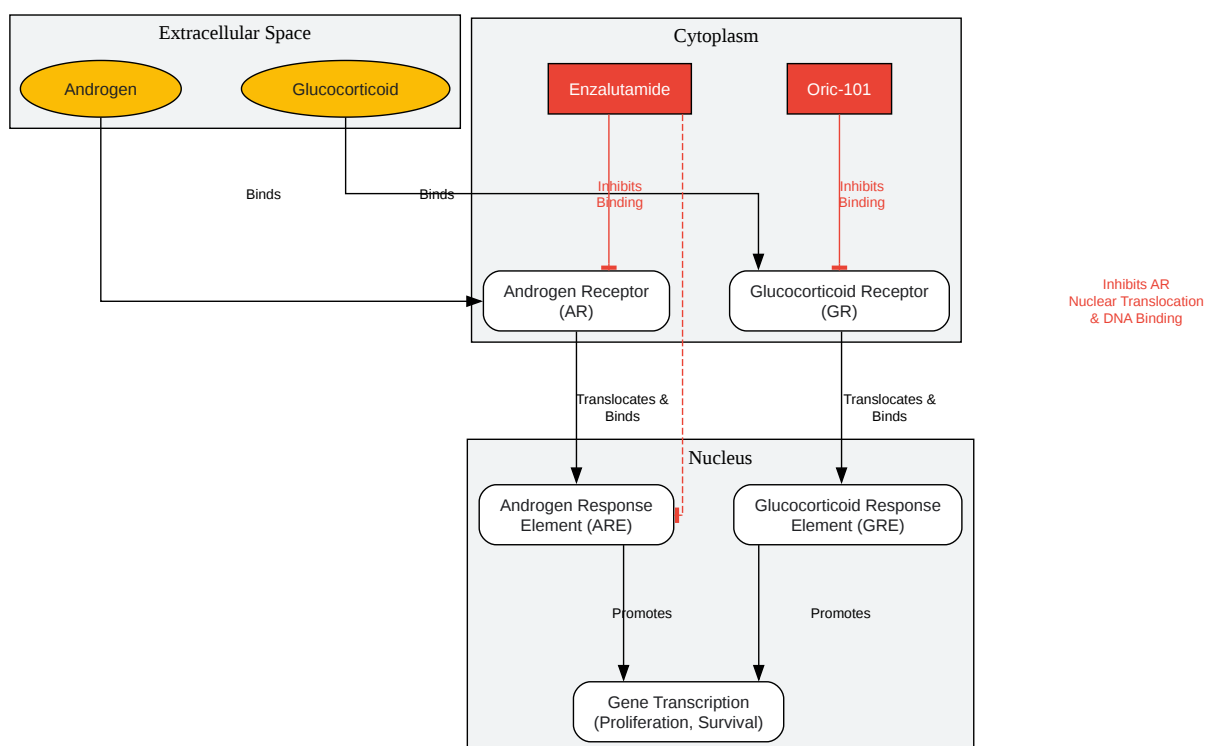
One proposed mechanism of resistance to AR inhibition is the upregulation of the glucocorticoid receptor (GR).^[5] The GR can activate a transcriptional program that partially overlaps with that of the AR, thereby promoting cancer cell survival and proliferation in the presence of AR blockade. **Oric-101** is a potent and selective GR antagonist. The co-administration of **Oric-101** with enzalutamide has been investigated as a therapeutic strategy to overcome enzalutamide resistance in prostate cancer.

These application notes provide an overview of the preclinical rationale and clinical investigation of **Oric-101** and enzalutamide co-treatment, along with detailed protocols for relevant in vitro and in vivo experiments.

Signaling Pathway

The signaling pathway diagram below illustrates the mechanism of action of enzalutamide and **Oric-101** in the context of androgen and glucocorticoid signaling in prostate cancer.

Enzalutamide blocks the androgen receptor signaling pathway, while **Oric-101** is hypothesized to inhibit the compensatory glucocorticoid receptor signaling that can contribute to treatment resistance.



[Click to download full resolution via product page](#)**Figure 1.** Mechanism of action of enzalutamide and **Oric-101**.

Preclinical Data

Preclinical studies have demonstrated that inhibition of the GR can overcome resistance to enzalutamide in prostate cancer models. Treatment with enzalutamide has been shown to increase GR expression in prostate cancer cells, suggesting a potential escape mechanism. The co-administration of **Oric-101** with enzalutamide has been shown to reverse this resistance in both cell line and organoid models of castration-resistant prostate cancer (CRPC).

Table 1: Summary of Preclinical Findings

Model System	Treatment Groups	Key Findings
CWR22PC and VCaP prostate cancer cell lines	Vehicle, Enzalutamide (2 μ M), Dexamethasone (30 nM), Oric-101 (0.5 μ M), Combinations	Enzalutamide treatment led to increased GR protein levels. Oric-101 reversed the pro-survival effects of GR activation in the presence of enzalutamide.
Prostate cancer organoids (MSKPCa2)	DHT, Enzalutamide, Dexamethasone, Oric-101, Combinations	Oric-101 reversed GR-driven resistance to enzalutamide in a patient-derived organoid model.
LNCaP and CWR22PC prostate cancer cell lines	Enzalutamide (2 μ M), AKT inhibitors (GDC-0068, MK-2206, or AZD5363; 100 nM), Dexamethasone (30 nM), Oric-101 (0.5 μ M), Combinations	GR upregulation and activation were identified as resistance mechanisms to the combination of enzalutamide and an AKT inhibitor. Oric-101 was able to overcome this resistance and restore antitumor activity.

Clinical Data

A Phase Ib clinical trial (NCT04033328) evaluated the safety, tolerability, and preliminary antitumor activity of **Oric-101** in combination with enzalutamide in patients with mCRPC who were progressing on enzalutamide.

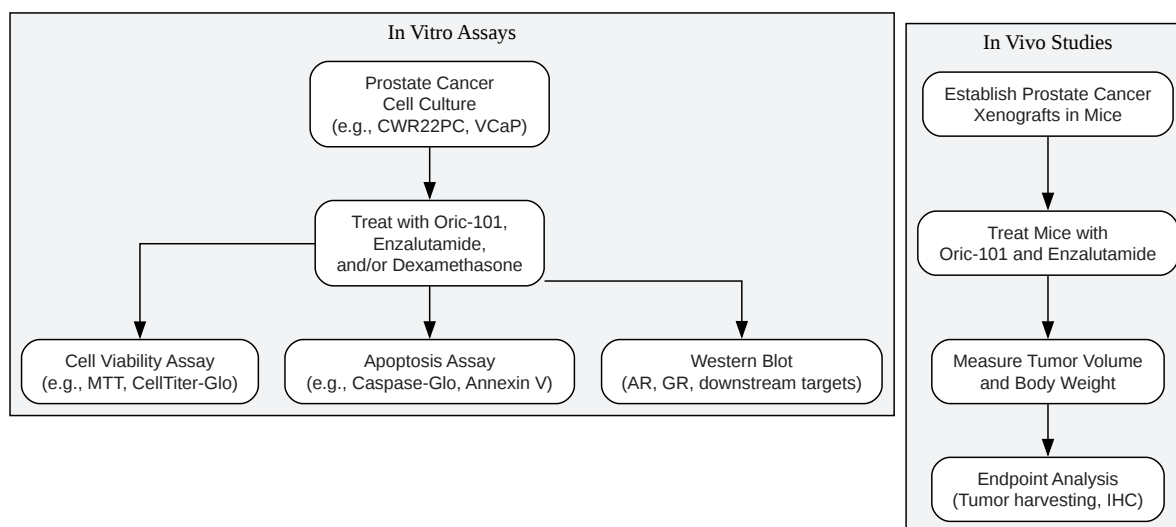
Table 2: Summary of Phase Ib Clinical Trial (NCT04033328)

Parameter	Details
Patient Population	Metastatic castration-resistant prostate cancer (mCRPC) patients progressing on enzalutamide.
Treatment Regimen	Dose escalation of Oric-101 (80 mg, 160 mg, 240 mg once daily) in combination with enzalutamide (160 mg once daily).
Recommended Phase 2 Dose (RP2D)	240 mg Oric-101 once daily + 160 mg enzalutamide once daily.
Safety and Tolerability	The combination demonstrated an acceptable tolerability profile. The most common treatment-related adverse events at the RP2D were fatigue (38.7%), nausea (29.0%), decreased appetite (19.4%), and constipation (12.9%).
Clinical Outcome	The combination of Oric-101 and enzalutamide did not produce sufficient clinical benefit in men with mCRPC resistant to enzalutamide, and the study was terminated. The disease control rate (DCR) at 12 weeks for patients treated at the RP2D was 25.8%, which did not meet the prespecified target.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the co-treatment of **Oric-101** and enzalutamide.

Experimental Workflow



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Figure 2. General experimental workflow.

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the effect of **Oric-101** and enzalutamide co-treatment on the viability of prostate cancer cells.

Materials:

- Prostate cancer cell lines (e.g., CWR22PC, VCaP)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- Charcoal-stripped serum (CSS) for hormone-deprivation studies

- **Oric-101** (stock solution in DMSO)
- Enzalutamide (stock solution in DMSO)
- Dexamethasone (stock solution in ethanol)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

- Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and incubate for 24 hours.
- For hormone-deprivation experiments, replace the medium with medium containing CSS.
- Prepare serial dilutions of **Oric-101** and enzalutamide, alone and in combination, in the appropriate cell culture medium. For resistance studies, cells can be co-treated with dexamethasone (e.g., 30 nM).
- Remove the medium from the wells and add 100 μ L of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) control wells.
- Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis

Objective: To assess the protein expression levels of AR, GR, and downstream signaling molecules following treatment with **Oric-101** and enzalutamide.

Materials:

- Prostate cancer cells treated as described in the cell viability assay.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels.
- PVDF membranes.
- Primary antibodies (e.g., anti-AR, anti-GR, anti-PSA, anti-FKBP5, anti- β -actin).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system.

Procedure:

- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 μ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Use β -actin as a loading control to normalize protein expression.

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **Oric-101** and enzalutamide co-treatment in a prostate cancer xenograft model.

Materials:

- Male immunodeficient mice (e.g., NOD-SCID or NSG).
- Prostate cancer cells (e.g., VCaP) mixed with Matrigel.
- **Oric-101** (formulated for oral gavage).
- Enzalutamide (formulated for oral gavage).
- Calipers.
- Animal balance.

Procedure:

- Subcutaneously inject prostate cancer cells mixed with Matrigel into the flanks of the mice.
- Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
- Randomize the mice into treatment groups (e.g., vehicle control, **Oric-101** alone, enzalutamide alone, **Oric-101** + enzalutamide).
- Administer the treatments daily via oral gavage.

- Measure tumor volume with calipers 2-3 times per week using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight of the mice as a measure of toxicity.
- Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for AR, GR, and proliferation markers like Ki-67).

Conclusion

The co-treatment of **Oric-101** and enzalutamide was based on a strong preclinical rationale to overcome enzalutamide resistance in prostate cancer by targeting the compensatory GR signaling pathway. Preclinical studies demonstrated the potential of this combination to restore sensitivity to AR inhibition. However, a Phase Ib clinical trial in patients with mCRPC progressing on enzalutamide did not show a significant clinical benefit, leading to the discontinuation of its development in this setting. These findings highlight the complexity of treatment resistance in advanced prostate cancer and underscore the importance of further research to identify patient populations that may benefit from targeting the GR pathway. The provided protocols can serve as a foundation for further investigation into the interplay between AR and GR signaling in prostate cancer and the evaluation of novel therapeutic strategies.

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